Lipophilicity (LogP): A 1.8-Unit Increase Over the Benzodioxol Analog Enhances Predicted Membrane Permeability
The target compound exhibits a computed logP of 2.325, which is significantly higher than the benzodioxol analog (XLogP3 = 0.5) and the 4-(trifluoromethoxy)phenyl analog (ACD/LogP = 0.86) [1]. This 1.8- and 1.4-log-unit increase, respectively, indicates substantially greater lipophilicity, which is typically associated with improved passive membrane diffusion and potential CNS penetration, but also with potentially higher metabolic clearance, making the benzylthio derivative a distinct tool for probing the lipophilicity-activity relationship within this chemotype.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP/XLogP3) |
|---|---|
| Target Compound Data | logP = 2.325 |
| Comparator Or Baseline | Benzodioxol analog (CAS 2034300-81-5): XLogP3 = 0.5; 4-(Trifluoromethoxy)phenyl analog (CAS 2034310-22-8): ACD/LogP = 0.86 |
| Quantified Difference | Δ logP = +1.825 (vs. benzodioxol); Δ logP = +1.465 (vs. CF3O-phenyl) |
| Conditions | Computed logP/XLogP3/ACD algorithm predictions under standard conditions [1] |
Why This Matters
The ~1.5–1.8 unit higher logP directly influences compartmental distribution in cell-based assays and in vivo PK, so researchers probing lipophilic binding pockets or seeking to titrate CNS exposure should select this compound over the more polar analogs.
- [1] ZINC Database. ZINC000003446073. 2-(benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone. logP: 2.325. View Source
